14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione
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Overview
Description
14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione is a complex organic compound with the molecular formula C26H16N2O2. This compound is part of the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods
Industrial production of phenazine derivatives often involves multicomponent approaches and the use of advanced catalytic systems to enhance yield and selectivity. The specific conditions, such as temperature, pressure, and solvent systems, are optimized based on the desired product and scale of production .
Chemical Reactions Analysis
Types of Reactions
14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .
Scientific Research Applications
14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione involves its interaction with various molecular targets and pathways. The compound is known to interfere with cellular processes by generating reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This mechanism is particularly relevant in its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Pyocyanin: A blue pigment with antimicrobial properties.
Chlororaphine: Known for its antitumor activity.
Iodinin: Exhibits antioxidant properties.
Aeruginosin A/B: Studied for its neuroprotective effects.
Uniqueness
14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione is unique due to its specific structural features and the combination of phenazine and naphthoquinone moieties. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
6336-93-2 |
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Molecular Formula |
C26H16N2O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
14-phenyl-5H-naphtho[3,2-a]phenazine-8,13-dione |
InChI |
InChI=1S/C26H16N2O2/c29-25-17-10-4-5-11-18(17)26(30)23-19(25)14-15-21-24(23)28(16-8-2-1-3-9-16)22-13-7-6-12-20(22)27-21/h1-15,27H |
InChI Key |
SFJAMILOEWDTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NC4=C2C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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